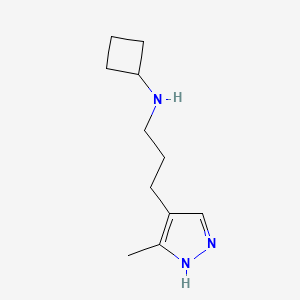![molecular formula C24H8Br4 B13654781 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is a polycyclic aromatic hydrocarbon with a molecular formula of C24H8Br4 and a molecular weight of 615.94 g/mol This compound is characterized by its four bromine atoms attached to the dicyclopenta[cd,lm]perylene core, making it a highly brominated derivative of perylene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the following steps :
Starting Material: The process begins with 1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Bromination: The starting material undergoes a substitution reaction with N-bromo-succinimide (NBS) to introduce bromine atoms, resulting in 1,2,7,8-tetrabromo-1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Oxidation: The brominated intermediate is then subjected to an oxidation reaction using dimethyl sulfoxide (DMSO) to yield the final product, this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, the industrial production methods would likely follow similar synthetic routes with optimization for scale, yield, and purity. The process would involve careful control of reaction conditions to ensure high efficiency and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like DMSO or other oxidizing agents can be used.
Coupling: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger polycyclic aromatic hydrocarbons.
Scientific Research Applications
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene has several applications in scientific research :
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials.
Photovoltaics: The compound’s electronic properties make it suitable for use in solar cells.
Material Science: It is studied for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in sensor technology.
Mechanism of Action
The mechanism by which 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the compound’s electron distribution, making it an effective electron acceptor in various applications . The molecular targets and pathways involved include interactions with other aromatic systems and participation in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd1′,2′,3′-lm]perylene: This compound is used in similar applications, such as organic electronics and photovoltaics.
1,2,7,8-Tetrabromobiscyclopenteno[cd,lm]pyrene: Another brominated derivative with applications in material science.
Uniqueness
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular architecture.
Properties
Molecular Formula |
C24H8Br4 |
|---|---|
Molecular Weight |
615.9 g/mol |
IUPAC Name |
6,7,16,17-tetrabromoheptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,6,8,10,12,14,16,18(22),19,23-dodecaene |
InChI |
InChI=1S/C24H8Br4/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)23(15)27)8-4-12(18(10)20)11-3-7-14(22(21)26)19(13)17(9)11/h1-8H |
InChI Key |
TVOFFMWDIICRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=C7Br)Br)C(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


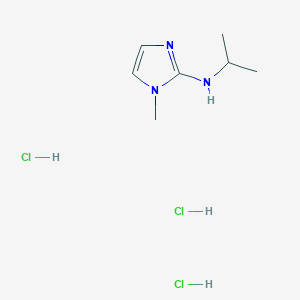
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
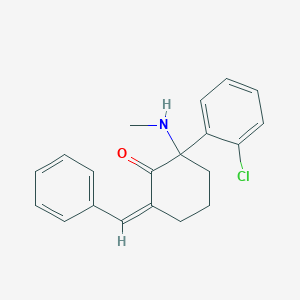
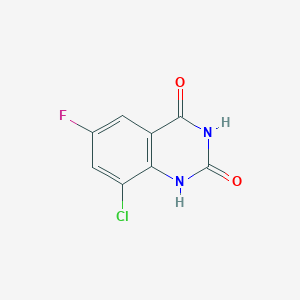



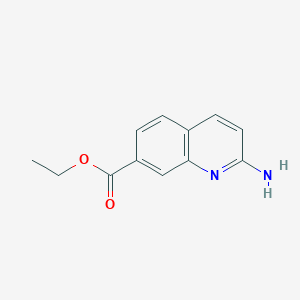
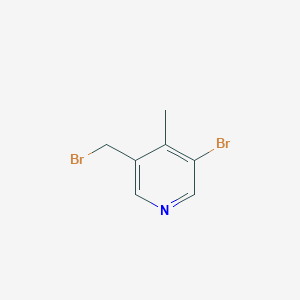
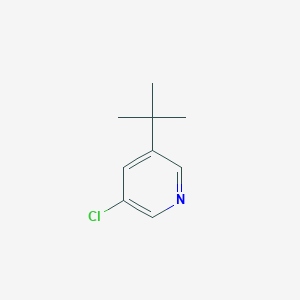

![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
